

Spectroscopic Profile of Trimethylpropyl Benzene Isomers: A Technical Guide

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Compound of Interest		
Compound Name:	Benzene, trimethylpropyl-	
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Introduction

This technical guide provides a detailed overview of the spectroscopic data available for isomers of trimethylpropyl benzene, compounds of interest to researchers and professionals in the fields of chemistry and drug development. Understanding the spectral characteristics of these aromatic hydrocarbons is crucial for their identification, quantification, and the elucidation of their chemical structures. This document focuses on presenting quantitative spectroscopic data, detailed experimental methodologies, and visual representations of analytical workflows. The isomers covered in this guide include 1,3,5-trimethyl-2-propylbenzene, with efforts to include data for 1,2,3-trimethyl-4-propylbenzene and 1,2,4-trimethyl-5-propylbenzene where publicly available.

Spectroscopic Data

The following sections summarize the available spectroscopic data for the specified trimethylpropyl benzene isomers. The data is organized by spectroscopic technique for ease of comparison.

1,3,5-Trimethyl-2-propylbenzene

Synonyms: 1-Propyl-2,4,6-trimethylbenzene, 2-Propyl-1,3,5-trimethylbenzene[1] CAS Number: 4810-04-2[2][3] Molecular Formula: C12H18[1][2][3] Molecular Weight: 162.27 g/mol [1][2][3]

Table 1: Mass Spectrometry Data for 1,3,5-Trimethyl-2-propylbenzene[2]



m/z	Relative Intensity
43	25.9
91	18.1
105	28.6
119	34.0
133	100.0
134	13.5
147	8.8
162	27.5

Table 2: 13C NMR Spectroscopic Data for 1,3,5-Trimethyl-2-propylbenzene

While a definitive quantitative table is not readily available in the public domain, a ¹³C NMR spectrum is available for reference.[1][4] The expected chemical shifts for aromatic carbons typically fall within the 120-150 ppm range, while aliphatic carbons appear at lower chemical shifts.[5]

¹H NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific, publicly available, and quantitatively presented data for 1H NMR, IR, and UV-Vis spectroscopy for 1,3,5-trimethyl-2-propylbenzene are limited. General spectral characteristics for similar alkylbenzenes can be inferred. For instance, the 1H NMR spectrum would likely show signals for aromatic protons between 6.5 and 8.0 ppm and signals for the propyl and methyl protons in the aliphatic region (0.9-3.0 ppm).[6] The IR spectrum is expected to exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic groups, as well as aromatic C=C stretching bands.[7] The UV-Vis spectrum of alkylbenzenes typically shows absorption bands in the ultraviolet region, arising from $\pi \to \pi^*$ transitions of the benzene ring. [8]

1,2,3-Trimethyl-4-propylbenzene and 1,2,4-Trimethyl-5-propylbenzene



Comprehensive and quantitative spectroscopic data for 1,2,3-trimethyl-4-propylbenzene and 1,2,4-trimethyl-5-propylbenzene are not readily available in publicly accessible databases. Researchers are encouraged to consult specialized chemical literature and proprietary databases for detailed spectral information on these specific isomers.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented. These protocols are based on standard practices for the analysis of alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A small amount of the trimethylpropyl benzene isomer is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).[5][6] The use of a deuterated solvent is crucial to avoid interference from proton signals of the solvent itself.[9][10]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition:
 - The instrument is tuned to the proton frequency.
 - A standard one-pulse experiment is performed.
 - Parameters such as spectral width, acquisition time, and relaxation delay are optimized.
 - The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
 - Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[6]
- ¹³C NMR Acquisition:
 - The instrument is tuned to the carbon-13 frequency.



- A proton-decoupled experiment is typically performed to simplify the spectrum.
- A larger number of scans is usually required due to the lower natural abundance of ¹³C.
- Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for separation of isomers and impurities.[11][12]
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like alkylbenzenes.[13]
- Instrumentation: A GC system coupled with a mass selective detector (GC-MS) is used.[11]
- GC Parameters:
 - Column: A nonpolar capillary column (e.g., DB-5) is often used.[11]
 - Injector Temperature: Typically set around 250°C.[12]
 - Oven Temperature Program: A temperature ramp is used to ensure good separation of components. A typical program might start at a lower temperature and ramp up to a higher temperature.
 - Carrier Gas: Helium or hydrogen is commonly used.
- MS Parameters:
 - Ion Source Temperature: Typically maintained around 230°C.
 - Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., 40-300 amu).



 Data Acquisition: Data is collected in full-scan mode to obtain the complete mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

- Sample Preparation: For liquid samples like trimethylpropyl benzene, a thin film can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[14][15]
 Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[7][14]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[7]
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
 - The sample is placed in the instrument, and the spectrum is acquired.
 - The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
 - Multiple scans are averaged to improve the signal-to-noise ratio.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

• Sample Preparation: A dilute solution of the trimethylpropyl benzene isomer is prepared in a UV-transparent solvent, such as cyclohexane or ethanol.[16] The concentration should be

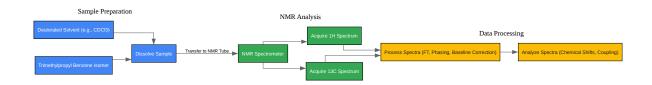


adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1).[17]

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - A cuvette containing the pure solvent is used as a reference.[17]
 - The sample solution is placed in a quartz cuvette.
 - The spectrum is scanned over the UV-Vis range (e.g., 200-400 nm).
 - The instrument records the absorbance as a function of wavelength.

Visualizations

The following diagrams illustrate typical experimental workflows for the spectroscopic analysis of trimethylpropyl benzene.



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Caption: Workflow for NMR spectroscopic analysis.





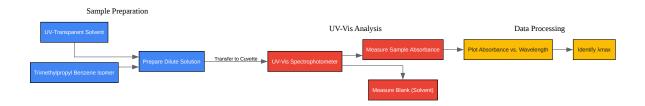
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Caption: Workflow for GC-MS analysis.



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Caption: Workflow for FTIR spectroscopic analysis.





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Caption: Workflow for UV-Vis spectroscopic analysis.

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